![molecular formula C13H20N2O2Si B13712555 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group and a trimethylsilyl (TMS) ethynyl group attached to an imidazole ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Boc Protecting Group: The Boc group is introduced by reacting the imidazole with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Trimethylsilyl Ethynyl Group: The final step involves the Sonogashira coupling reaction, where the Boc-protected imidazole is coupled with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The Boc and TMS groups can be selectively removed or substituted under specific conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution: Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while TMS deprotection can be done using tetrabutylammonium fluoride (TBAF).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and copper co-catalysts (e.g., CuI) are commonly used in Sonogashira coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions yield the free imidazole, while coupling reactions can produce various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the biological activity of imidazole derivatives.
Medicine: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthetic steps, while the TMS group can be selectively removed to reveal a reactive ethynyl group. The imidazole ring can interact with various molecular targets, influencing biological pathways and chemical processes.
Comparación Con Compuestos Similares
1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole can be compared with other similar compounds such as:
1-Boc-4-ethynyl-1H-imidazole: Lacks the TMS group, making it less bulky and potentially more reactive.
1-Boc-4-[(triisopropylsilyl)ethynyl]-1H-imidazole: Contains a larger silyl group, which can influence its reactivity and steric properties.
1-Boc-4-[(trimethylsilyl)methyl]-1H-imidazole: Features a methyl group instead of an ethynyl group, affecting its electronic properties and reactivity.
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H20N2O2Si |
|---|---|
Peso molecular |
264.39 g/mol |
Nombre IUPAC |
tert-butyl 4-(2-trimethylsilylethynyl)imidazole-1-carboxylate |
InChI |
InChI=1S/C13H20N2O2Si/c1-13(2,3)17-12(16)15-9-11(14-10-15)7-8-18(4,5)6/h9-10H,1-6H3 |
Clave InChI |
CTOYGSGMDSFRBG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(N=C1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


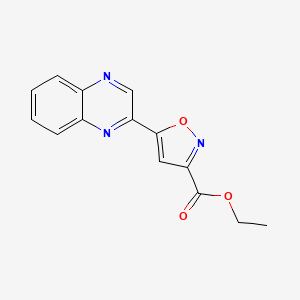
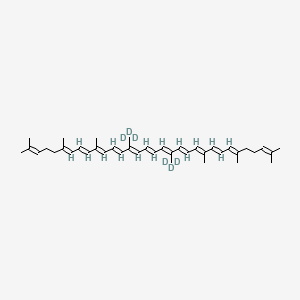
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
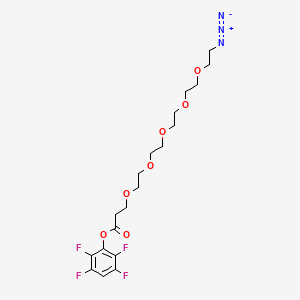
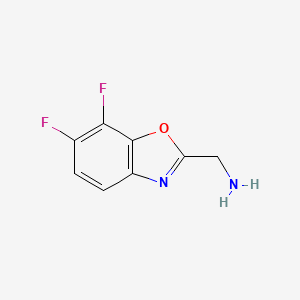
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
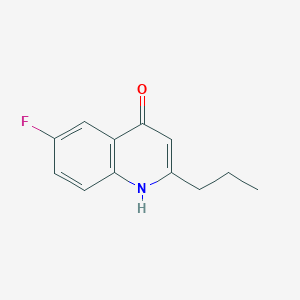
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
![2-[(2R,4aR,6R,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione](/img/structure/B13712512.png)

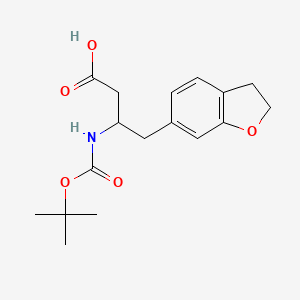
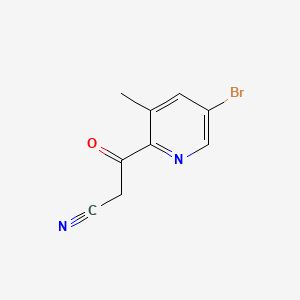

![1-[1-(2,3-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13712551.png)
